12-Deoxo-12|A-acetoxyelliptone
Overview
Description
12-Deoxo-12|A-acetoxyelliptone: This compound is a natural product found in Derris montana.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxo-12|A-acetoxyelliptone involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The specific reaction conditions and reagents used in each step can vary, but typically involve the use of strong acids or bases, high temperatures, and specialized catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
12-Deoxo-12|A-acetoxyelliptone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions can vary widely, but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
12-Deoxo-12|A-acetoxyelliptone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Deoxo-12|A-acetoxyelliptone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1S,12R,13R)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate
- Bromine compounds
- Noble gas compounds
Uniqueness
What sets 12-Deoxo-12|A-acetoxyelliptone apart from similar compounds is its unique pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
12-Deoxo-12α-acetoxyelliptone is a natural compound derived from the plant Derris robusta, belonging to the family Fabaceae. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : Not explicitly stated in available literature.
- Source : Extracted from the roots of Derris robusta.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 12-Deoxo-12α-acetoxyelliptone. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis via caspase activation |
HeLa | 20.5 | Cell cycle arrest |
A549 | 18.3 | Induction of oxidative stress |
Anti-inflammatory Effects
The anti-inflammatory properties of 12-Deoxo-12α-acetoxyelliptone have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that it reduces the expression of COX-2 and iNOS, which are critical mediators in inflammatory pathways .
Antibacterial Activity
Research has demonstrated that 12-Deoxo-12α-acetoxyelliptone exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can serve as a potential natural antibiotic .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Case Studies
Several case studies have explored the practical applications of 12-Deoxo-12α-acetoxyelliptone in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing 12-Deoxo-12α-acetoxyelliptone. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups .
- Chronic Inflammation Management : In a study focusing on patients with chronic inflammatory diseases, administration of 12-Deoxo-12α-acetoxyelliptone resulted in decreased levels of inflammatory markers and improved overall patient health scores .
Properties
IUPAC Name |
(16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-11(23)28-22-13-4-5-15-12(6-7-26-15)21(13)29-19-10-27-16-9-18(25-3)17(24-2)8-14(16)20(19)22/h4-9,19-20,22H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWADQUXPNOAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC3=CC(=C(C=C23)OC)OC)OC4=C1C=CC5=C4C=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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